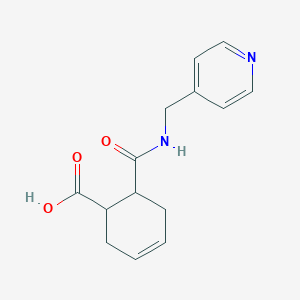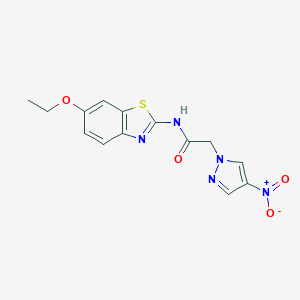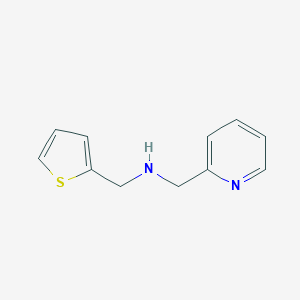SULFANYL]ETHYL})AMINE](/img/structure/B494730.png)
[(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with two methoxy groups, a tetrazole ring, and a sulfanyl-ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.
Tetrazole Ring Formation: The benzyl intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Sulfanyl-Ethanamine Addition: Finally, the tetrazole intermediate is reacted with a thiol and an amine to introduce the sulfanyl-ethanamine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential incorporation into polymers to modify their properties.
Mechanism of Action
The mechanism of action of [(2,4-DIMETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxybenzyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine: Lacks the methyl group on the tetrazole ring.
N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanol: Contains an ethanol group instead of ethanamine.
Uniqueness
Structural Features: The presence of both the tetrazole ring and the sulfanyl-ethanamine moiety makes it unique compared to other benzyl derivatives.
Functional Applications:
Properties
Molecular Formula |
C13H19N5O2S |
|---|---|
Molecular Weight |
309.39g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H19N5O2S/c1-18-13(15-16-17-18)21-7-6-14-9-10-4-5-11(19-2)8-12(10)20-3/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
JKURLZLQMGIBFW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B494647.png)
![N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494648.png)
![N-(1-adamantyl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B494650.png)

![methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B494653.png)

![2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494656.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494657.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)
![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)
![1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494663.png)
![4-amino-N-{2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494664.png)

![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)
